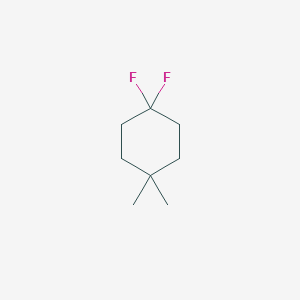
1,1-Difluoro-4,4-dimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-4,4-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-4,4-dimethylcyclohexane can be achieved through several methods. One common approach involves the fluorination of 4,4-dimethylcyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe and efficient production of the compound. The process may also involve purification steps such as distillation to obtain the desired product in high purity.
化学反应分析
Types of Reactions
1,1-Difluoro-4,4-dimethylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-dimethylcyclohexanone, while reduction may produce 4,4-dimethylcyclohexane.
科学研究应用
1,1-Difluoro-4,4-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals due to the unique properties imparted by fluorine atoms.
Industry: The compound may be used in the development of new materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism by which 1,1-Difluoro-4,4-dimethylcyclohexane exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and stability of the compound. Fluorine atoms are highly electronegative, which can affect the electron distribution within the molecule and alter its reactivity. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1-Dichloro-4,4-dimethylcyclohexane: Similar in structure but with chlorine atoms instead of fluorine.
1,1-Dibromo-4,4-dimethylcyclohexane: Contains bromine atoms instead of fluorine.
1,1-Diiodo-4,4-dimethylcyclohexane: Contains iodine atoms instead of fluorine.
Uniqueness
1,1-Difluoro-4,4-dimethylcyclohexane is unique due to the presence of fluorine atoms, which impart distinct properties such as increased electronegativity and stability
属性
分子式 |
C8H14F2 |
|---|---|
分子量 |
148.19 g/mol |
IUPAC 名称 |
1,1-difluoro-4,4-dimethylcyclohexane |
InChI |
InChI=1S/C8H14F2/c1-7(2)3-5-8(9,10)6-4-7/h3-6H2,1-2H3 |
InChI 键 |
POQVTERACUNDCB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanol](/img/structure/B13183839.png)

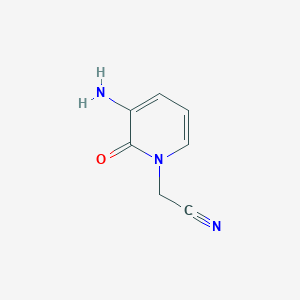
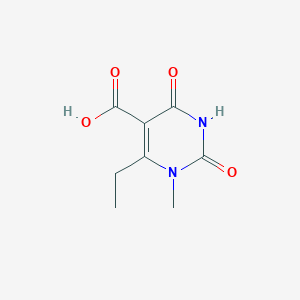
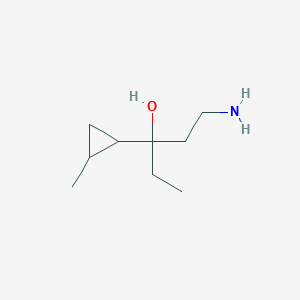

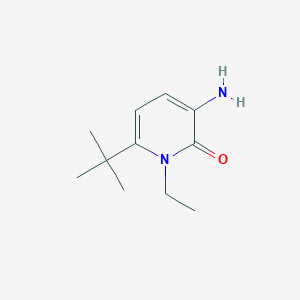
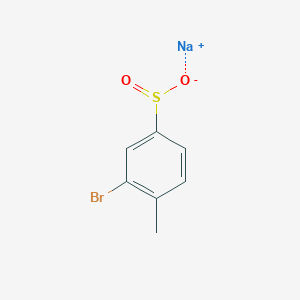

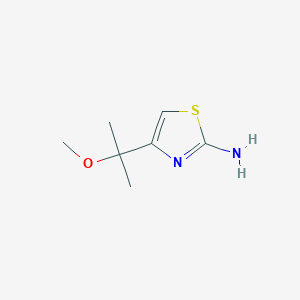
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
![2-[(2-Bromophenyl)sulfanyl]acetaldehyde](/img/structure/B13183904.png)
![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)
